N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide
Overview
Description
N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BMDP and is a member of the cathinone family.
Scientific Research Applications
Synthesis and Anticonvulsant Activity
Researchers have synthesized various derivatives of pyrrolidine-2,5-diones, similar in structure to N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide, to evaluate their anticonvulsant activities. These studies involved designing molecules by modifying the heterocyclic imide ring into a chain amide bond and testing them in animal models of epilepsy. Some derivatives, particularly those with the 3-(trifluoromethyl)anilide moiety, showed promising anticonvulsant activity in the maximal electroshock (MES) seizure models, indicating a potential for the development of new antiepileptic drugs (Kamiński, Wiklik, & Obniska, 2015).
Pharmacological Evaluation
Another line of research has focused on evaluating the biological activity of new amides derived from pyrrolidin-1-yl-acetic acid, which is structurally related to N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide. These studies included assessing anticonvulsant activity in animal models and exploring the potential mechanisms of action through in vitro binding studies. The research found that certain compounds exhibited significant anticonvulsant effects and had an impact on voltage-gated sodium and calcium channels, suggesting a multifaceted approach to seizure control (Obniska et al., 2015).
Neuropharmacological Profile
The neuropharmacological effects of compounds structurally related to N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide have been studied, with a focus on their potential as neuroleptic agents. These studies aimed to understand the inhibitory effects on behaviors induced by psychostimulants and to compare these effects with known antipsychotic drugs. The findings suggest that certain derivatives might offer new avenues for the treatment of psychiatric disorders with reduced side effects (Usuda, Sano, & Maeno, 1979).
properties
IUPAC Name |
N-benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-14-7-9-16(10-8-14)23-18(24)11-17(20(23)26)22(19(25)12-21)13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTWTNNEPBRKBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=CC=C3)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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